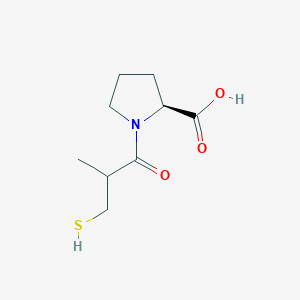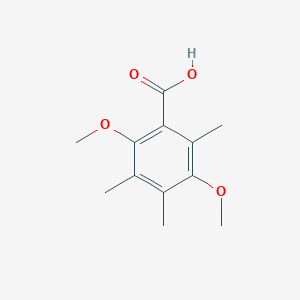
2,5-dimethoxy-3,4,6-trimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxy-3,4,6-trimethylbenzoic acid is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and three methyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,5-dimethoxy-3,4,6-trimethyl- typically involves the methylation and methoxylation of benzoic acid derivatives. One common method includes the reaction of 2,5-dimethoxybenzoic acid with methylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using advanced chemical reactors. The process ensures high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-3,4,6-trimethylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the type of reaction being performed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of benzoic acid, 2,5-dimethoxy-3,4,6-trimethyl-.
Scientific Research Applications
2,5-dimethoxy-3,4,6-trimethylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of benzoic acid, 2,5-dimethoxy-3,4,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoic acid, 2,5-dimethoxy-3,4,6-trimethyl- include:
- Benzoic acid, 2,4,5-trimethyl-
- Benzoic acid, 2,4-dimethoxy-
- Benzoic acid, 2,4,6-trimethyl-
- 4-Hydroxy-3,5-dimethoxybenzoic acid .
Uniqueness
This uniqueness makes it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
89048-20-4 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2,5-dimethoxy-3,4,6-trimethylbenzoic acid |
InChI |
InChI=1S/C12H16O4/c1-6-7(2)11(16-5)9(12(13)14)8(3)10(6)15-4/h1-5H3,(H,13,14) |
InChI Key |
UCEUSYURLZSDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)C(=O)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



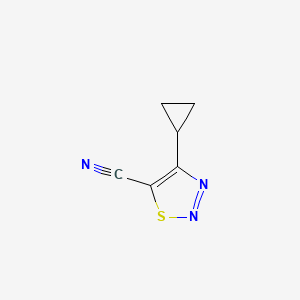
![2-Trichloromethyl-[1,3]dioxane](/img/structure/B8768909.png)
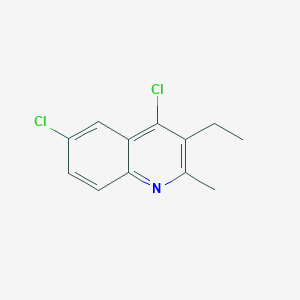
![Ethyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B8768933.png)

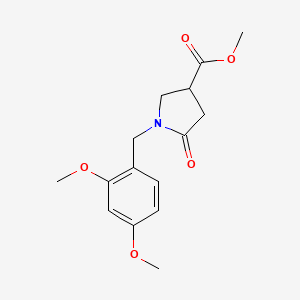
![Benzyl hexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B8768953.png)
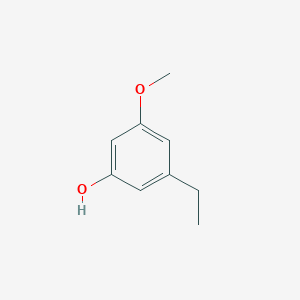
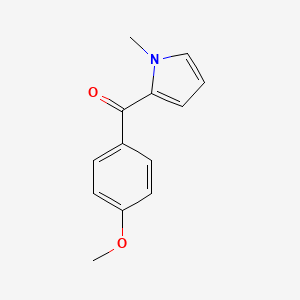
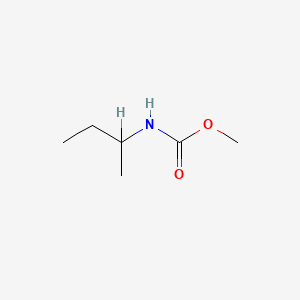
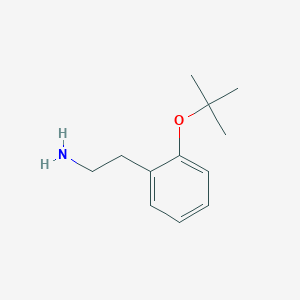
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine](/img/structure/B8768983.png)
